1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione

Catalog No.
S14009693
CAS No.
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3...

Product Name

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione

IUPAC Name

1-cyclopropyl-2-methyl-3-pyridin-3-ylpropane-1,3-dione

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-8(11(14)9-4-5-9)12(15)10-3-2-6-13-7-10/h2-3,6-9H,4-5H2,1H3

InChI Key

YZIPIKHJDBJTFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1CC1)C(=O)C2=CN=CC=C2

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione is an organic compound characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a pyridine ring. The molecular formula for this compound is C12H13NO2C_{12}H_{13}NO_2, and it features a dione functional group, indicating the presence of two carbonyl groups (C=O) within its structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of its functional groups and the presence of the pyridine moiety, which can enhance biological activity.

Typical of diketones and pyridine derivatives. Some key reactions include:

  • Condensation Reactions: The diketone functional groups can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione exhibits potential biological activities due to its structural features. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyridine ring may contribute to interactions with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.

Several synthetic routes have been proposed for the preparation of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione:

  • Starting from Cyclopropyl Ketones: Cyclopropyl ketones can be reacted with pyridine derivatives in the presence of acid catalysts to yield the desired diketone.
  • Using Michael Addition: A Michael addition reaction involving an appropriate nucleophile and an α,β-unsaturated carbonyl compound could lead to the formation of this compound.
  • Cyclization Reactions: Utilizing cyclization methods involving cyclopropyl and pyridine precursors may also provide a pathway to synthesize this compound effectively.

These methods emphasize the importance of strategic planning in synthetic organic chemistry to achieve complex structures.

1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: Its reactive functional groups make it useful as an intermediate in the synthesis of more complex molecules.

The unique combination of structural features allows for diverse applications in various fields.

Interaction studies are crucial for understanding how 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione interacts with biological systems. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: Testing its efficacy against various cell lines to determine cytotoxicity and selectivity.

These studies will help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Cyclopropyl-2-methylpentane-1,3-dioneSimilar diketone structureLacks the pyridine ring
1-Cyclopropyl-1-(3-pyridyl)methylamineContains a pyridine moietyAmino group instead of diketone
5-Pyridin-2-ylcyclohexane-1,3-dionePyridine and diketone presentCyclohexane instead of cyclopropane
1-(5-Methylpyridin-2-yl)butane-1,3-dionePyridine derivativeDifferent substituent pattern

These compounds highlight the uniqueness of 1-Cyclopropyl-2-methyl-3-(pyridin-3-yl)propane-1,3-dione through its specific combination of a cyclopropyl group with a pyridine-containing diketone structure. Each compound presents distinct properties that may influence their respective biological activities and synthetic utility.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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